4-(2-Methoxy-5-nitrophenyl)butan-2-ol
Description
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is a secondary alcohol derivative featuring a substituted phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 5-positions, respectively.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(2-methoxy-5-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C11H15NO4/c1-8(13)3-4-9-7-10(12(14)15)5-6-11(9)16-2/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
XOSMHURMLLSKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to room temperature
Catalysts: Magnesium turnings for Grignard reagent preparation
Reduction: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
Oxidation: 4-(2-Methoxy-5-nitrophenyl)butan-2-one
Reduction: 4-(2-Methoxy-5-aminophenyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Methoxy-5-nitrophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s solubility and bioavailability. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—nitro, methoxy, and hydroxyl groups—enable comparisons with analogs in terms of reactivity, stability, and functional utility. Below is a detailed analysis:
Substituent Position and Electronic Effects
- 5-Methoxy-2-nitrophenol: This phenol derivative shares the same substituent positions (2-nitro, 5-methoxy) but lacks the butanol chain. The phenolic -OH group increases acidity (pKa ~7–8) compared to the secondary alcohol in 4-(2-Methoxy-5-nitrophenyl)butan-2-ol, which is less acidic (pKa ~12–14) .
- 4-Nitroanisole (4-Nitrophenol methyl ether): A simpler analog with a nitro group at the para position and a methoxy group. Its ether linkage reduces solubility in polar solvents compared to the hydroxyl-bearing butan-2-ol derivative .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polarity) | Stability |
|---|---|---|---|---|
| This compound | ~225.22 | -OH, -NO₂, -OCH₃ | Moderate (polar) | Sensitive to oxidation |
| 5-Methoxy-2-nitrophenol | 169.12 | -OH, -NO₂, -OCH₃ | High (polar) | Stable in acidic conditions |
| 4-Nitroanisole | 153.14 | -OCH₃, -NO₂ | Low (nonpolar) | Thermally stable |
| 4-(4-Methylphenyl)butanoic acid | 178.23 | -COOH, -CH₃ | Low (nonpolar) | Stable in air |
Notes: Data inferred from substituent trends and analogs in , and 4.
Biological Activity
4-(2-Methoxy-5-nitrophenyl)butan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the presence of a methoxy group and a nitro group on the phenyl ring. These functional groups are crucial as they influence the compound's solubility, reactivity, and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The methoxy group enhances the compound's solubility and bioavailability, which is essential for its pharmacological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies using animal models of inflammation have demonstrated a reduction in inflammatory markers such as cytokines and prostaglandins when treated with this compound. For instance, in a carrageenan-induced paw edema model, the compound significantly reduced paw swelling compared to control groups .
Case Studies
A notable study explored the structure-activity relationship (SAR) of similar compounds and their effects on microbial resistance. The findings indicated that modifications to the nitro group could enhance antimicrobial potency while reducing cytotoxicity in mammalian cells. This emphasizes the importance of optimizing chemical structure for therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 4-(5-Chloro-2-nitrophenyl)butan-2-one | High | Moderate |
This table illustrates that while other compounds may exhibit higher antimicrobial activity, this compound shows notable anti-inflammatory effects, making it valuable in therapeutic contexts where inflammation is a concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
